molecular formula C18H22FNO4S2 B2990863 4-ethoxy-3-fluoro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide CAS No. 1203270-00-1

4-ethoxy-3-fluoro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide

Cat. No.: B2990863
CAS No.: 1203270-00-1
M. Wt: 399.5
InChI Key: KXNWJYLZHBVUAP-UHFFFAOYSA-N
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Description

4-ethoxy-3-fluoro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H22FNO4S2 and its molecular weight is 399.5. The purity is usually 95%.
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Biological Activity

4-ethoxy-3-fluoro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide is a compound of significant interest due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Basic Information

PropertyValue
IUPAC Name This compound
CAS Number 1448076-57-0
Molecular Formula C19H25FN2O3S2
Molecular Weight 412.5 g/mol
Density N/A
Boiling Point N/A
Melting Point N/A

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For example, derivatives with similar structures have demonstrated:

  • Inhibition of bacterial growth: Compounds in the same class have shown effective inhibition against various Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 0.008 to 0.06 μg/mL for pathogens such as Streptococcus pneumoniae and Staphylococcus epidermidis .
  • Mechanism of action: These compounds often target DNA gyrase and topoisomerase enzymes, which are crucial for bacterial DNA replication and transcription. For instance, some derivatives have been reported to inhibit the ATPase activity of E. coli DNA gyrase with IC50 values as low as 0.0033 μg/mL .

Cytotoxicity Studies

Cytotoxicity assessments against human cell lines, such as HepG2 (liver cancer cells), have shown that certain derivatives of benzenesulfonamides are not toxic at concentrations that effectively inhibit bacterial growth . This suggests a favorable therapeutic index for potential use in antimicrobial treatments.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Fluorine Substitution: The presence of fluorine enhances lipophilicity, potentially improving membrane permeability and biological activity.
  • Sulfonamide Moiety: The sulfonamide group is known for its role in antibacterial activity, often acting as a competitive inhibitor for bacterial enzymes involved in folic acid synthesis.
  • Tetrahydropyran Ring: The incorporation of a tetrahydropyran moiety may contribute to the compound's ability to interact with biological targets through conformational flexibility .

Case Study 1: Antibacterial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated a series of benzenesulfonamide derivatives, including compounds structurally related to our target compound. The findings highlighted that specific modifications led to enhanced antibacterial potency against resistant strains of Escherichia coli and Staphylococcus aureus, indicating the potential for developing new antibiotics based on this scaffold .

Case Study 2: Toxicological Assessment

In another investigation focusing on the safety profile of sulfonamide derivatives, researchers found that compounds similar to 4-ethoxy-3-fluoro-N-(methyl)benzenesulfonamide exhibited low cytotoxicity in human cell lines, suggesting their viability for further development as therapeutic agents without significant adverse effects .

Properties

IUPAC Name

4-ethoxy-3-fluoro-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FNO4S2/c1-2-24-16-6-5-14(12-15(16)19)26(21,22)20-13-18(7-9-23-10-8-18)17-4-3-11-25-17/h3-6,11-12,20H,2,7-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXNWJYLZHBVUAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCOCC2)C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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